Acetaldehyde hydrazone

Description

Structure

3D Structure

Properties

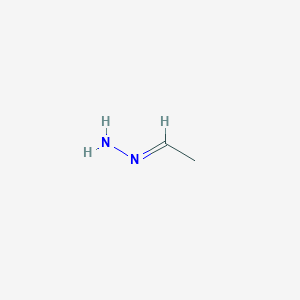

Molecular Formula |

C2H6N2 |

|---|---|

Molecular Weight |

58.08 g/mol |

IUPAC Name |

(E)-ethylidenehydrazine |

InChI |

InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3/b4-2+ |

InChI Key |

SFYLHIMXJQGKGZ-DUXPYHPUSA-N |

SMILES |

CC=NN |

Isomeric SMILES |

C/C=N/N |

Canonical SMILES |

CC=NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Acetaldehyde Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde (B116499) hydrazone (C₂H₆N₂) is an organic compound belonging to the hydrazone class, characterized by a carbon-nitrogen double bond. Hydrazones are synthesized through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or ketone.[1] This technical guide provides a comprehensive overview of the chemical, physical, and toxicological properties of acetaldehyde hydrazone, with a focus on its synthesis, reactivity, and potential biological significance. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related derivatives and the broader class of hydrazones to provide a thorough understanding.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Its Derivatives

| Property | This compound (Computed) | Acetaldehyde Phenylhydrazone (Experimental) | Acetaldehyde Dimethylhydrazone (Computed) |

| Molecular Formula | C₂H₆N₂[2] | C₈H₁₀N₂[3] | C₄H₁₀N₂ |

| Molecular Weight | 58.08 g/mol [2] | 134.18 g/mol [3] | 86.14 g/mol |

| IUPAC Name | (E)-ethylidenehydrazine[2] | N-[(E)-ethylideneamino]aniline | (E)-ethanal dimethylhydrazone |

| CAS Number | 11332413 (for (E)-isomer)[2] | 935-07-9[3] | 7422-90-4 |

| Melting Point | Not available | 56 to 101 °C (variable)[3] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

| XLogP3 | -0.3[2] | Not available | Not available |

| Hydrogen Bond Donor Count | 1[2] | 1[3] | 0 |

| Hydrogen Bond Acceptor Count | 2[2] | 2[3] | 2 |

| Rotatable Bond Count | 0[2] | 1[3] | 1 |

Synthesis of this compound

The synthesis of hydrazones is generally achieved through a condensation reaction between a hydrazine and a carbonyl compound, in this case, acetaldehyde.[1] The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

General Experimental Protocol for Hydrazone Synthesis

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Acetaldehyde (1.0 equivalent)

-

Hydrazine hydrate (B1144303) (1.0-1.2 equivalents)

-

Ethanol (B145695) (or other suitable solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve acetaldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate to the reaction mixture with stirring.

-

The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanism

The formation of this compound proceeds through a two-step mechanism: nucleophilic addition of hydrazine to the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule.

Caption: Mechanism of this compound Formation.

Spectroscopic Properties

Specific experimental spectroscopic data for this compound is scarce in the reviewed literature. However, characteristic spectral features can be predicted based on the functional groups present and data from its derivatives.

¹H NMR Spectroscopy:

-

CH₃ group: A doublet in the upfield region.

-

CH=N proton: A quartet in the downfield region, coupled to the methyl protons.

-

NH₂ protons: A broad singlet.

¹³C NMR Spectroscopy:

-

CH₃ carbon: A signal in the aliphatic region.

-

C=N carbon: A signal in the downfield region, characteristic of imines. For comparison, the C=O of acetaldehyde appears around 200 ppm.[4]

Infrared (IR) Spectroscopy:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C=N stretching: A sharp band around 1600-1650 cm⁻¹.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 58). Fragmentation patterns would likely involve the loss of small neutral molecules such as N₂ or NH₃, and cleavage of the C-C and C-N bonds.

Reactivity and Chemical Properties

Hydrazones are versatile intermediates in organic synthesis.

-

Hydrolysis: Hydrazones can be hydrolyzed back to their parent aldehyde/ketone and hydrazine under acidic conditions.[1]

-

Wolff-Kishner Reduction: this compound can be reduced to ethane (B1197151) under basic conditions with heat, a reaction known as the Wolff-Kishner reduction.[5]

References

Acetaldehyde hydrazone synthesis from acetaldehyde and hydrazine.

An In-depth Technical Guide to the Synthesis of Acetaldehyde (B116499) Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of acetaldehyde hydrazone from the reaction of acetaldehyde and hydrazine (B178648). It covers the fundamental reaction mechanism, detailed experimental protocols, and methods for purification and characterization. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the formation of the hydrazone functional group, a critical moiety in many biologically active compounds. Quantitative data from related hydrazone syntheses are presented in tabular format for comparative analysis, and key processes are visualized using logical diagrams.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are formed by the condensation reaction of aldehydes or ketones with hydrazine.[1] this compound, the product of the reaction between acetaldehyde and hydrazine, is a simple yet important example of this compound class. The carbon-nitrogen double bond of the hydrazone group is a key structural feature found in numerous compounds with significant biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. This guide details the synthesis of this compound, providing a foundational methodology that can be adapted for more complex derivatives.

Reaction Mechanism and Stoichiometry

The synthesis of this compound is a nucleophilic addition-elimination reaction.[2] The reaction typically proceeds under mild conditions and is often catalyzed by a small amount of acid.[3][4] The acid protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine.[4][5] This is followed by a proton transfer and the elimination of a water molecule to form the final hydrazone product.[2][6]

The overall reaction is as follows:

CH₃CHO + H₂NNH₂ → CH₃CH=NNH₂ + H₂O (Acetaldehyde) + (Hydrazine) → (this compound) + (Water)

Experimental Protocols

While specific protocols for the parent this compound are not extensively detailed in the literature, a general procedure can be established based on the synthesis of analogous hydrazones, such as acetaldehyde phenylhydrazone.[7]

General Laboratory Protocol

This protocol describes a general method for synthesizing simple hydrazones from an aldehyde and hydrazine.

Materials:

-

Acetaldehyde (1.0 eq)

-

Hydrazine hydrate (B1144303) (1.0 - 1.2 eq)

-

Catalyst: Glacial Acetic Acid (catalytic amount, e.g., a few drops)[4]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetaldehyde in the chosen solvent (e.g., ethanol). Cool the solution in an ice bath.[7]

-

Reagent Addition: Slowly add hydrazine hydrate to the cooled acetaldehyde solution while stirring. After the addition of hydrazine, add a few drops of glacial acetic acid to catalyze the reaction.[4][7]

-

Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.[4][9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature or in an ice bath. The product may precipitate from the solution.

-

Isolation: If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[10][11]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[4][11]

Quantitative Data and Characterization

Quantitative data such as reaction yields and physical properties are crucial for assessing the success of a synthesis. While specific data for this compound is limited in readily available literature, the following tables summarize data for closely related and representative hydrazone compounds.

Table 1: Summary of Reaction Conditions for Hydrazone Synthesis

| Hydrazone Product | Aldehyde/Ketone | Hydrazine Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetaldehyde Phenylhydrazone | Acetaldehyde | Phenylhydrazine | Aqueous Ethanol | Cold (ice-bath), 1-2h | N/A | [7] |

| 9-Anthraldehyde Hydrazone | 9-Anthraldehyde | Hydrazine Monohydrate | Absolute Ethanol | Reflux, 2h | N/A | [11] |

| Isonicotinic Hydrazones | Aromatic Aldehydes | Isoniazid | Ethanol | Reflux, 2.5-3h | Excellent | [9] |

| Dihydroxybenzaldehyde Hydrazones | Dihydroxybenzaldehydes | Various Hydrazides | Methanol/Ethanol | Room Temperature | 46-92% |[8] |

Table 2: Physical and Spectroscopic Data of this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Acetaldehyde Phenylhydrazone | C₈H₁₀N₂ | 134.18 | 56 - 101 | [7] |

| Acetaldehyde (2,4-dinitrophenyl)hydrazone | C₈H₈N₄O₄ | 224.17 | 154 | [12] |

| Acetaldehyde Dimethylhydrazone | C₄H₁₀N₂ | 86.14 | N/A | [13] |

| Acetaldehyde Ethylhydrazone | C₄H₁₀N₂ | 86.14 | N/A |[14] |

Table 3: Spectroscopic Characterization Data for Representative Hydrazones

| Technique | Compound | Key Signals / Peaks | Reference |

|---|---|---|---|

| ¹H NMR | 9-Anthraldehyde Hydrazone | δ 8.65 (s, 1H, CH=N), δ 5.70 (br s, 2H, NH₂) | [11] |

| ¹³C NMR | 9-Anthraldehyde Hydrazone | δ 136.0 (CH=N) | [11] |

| IR (cm⁻¹) | Acetaldehyde Phenylhydrazone | Spectra are identical for different physical forms. | [7] |

| IR (cm⁻¹) | 9-Anthraldehyde Hydrazone | 3350, 3200 (N-H stretching), 1620 (C=N stretching) | [11] |

| Mass Spec (EI-MS) | Acetaldehyde Dimethylhydrazone | m/z: 86 (M+), 71, 44, 42 | [13] |

| Mass Spec (EI-MS) | Acetaldehyde Ethylhydrazone | m/z: 86 (M+), 71, 44, 29 |[14] |

Troubleshooting and Side Reactions

pH Control

The reaction is sensitive to pH.[4] In highly acidic conditions, the hydrazine nucleophile becomes protonated, rendering it inactive. Conversely, in neutral or basic conditions, the carbonyl group is not sufficiently activated. Therefore, a mildly acidic environment (pH 4-6), often achieved with a catalytic amount of acetic acid, is optimal.[4]

Azine Formation

A common side reaction is the formation of an azine, which occurs when the hydrazone product reacts with a second molecule of the aldehyde.[1][4] This is more prevalent when using unsubstituted hydrazine (H₂NNH₂). Using a slight excess of hydrazine can help minimize this side reaction.

Purification Challenges

If the crude product contains unreacted starting materials or side products like azines, purification by column chromatography or recrystallization is necessary.[4] Monitoring the reaction by TLC is essential to ensure it goes to completion, which simplifies the purification process.[9] The hydrolysis of the hydrazone back to its starting components can also occur, especially in the presence of water.[1]

Conclusion

The synthesis of this compound from acetaldehyde and hydrazine is a fundamental and straightforward condensation reaction in organic chemistry. This guide outlines the key aspects of this synthesis, from the underlying acid-catalyzed mechanism to detailed experimental considerations and characterization methods. By controlling reaction parameters such as pH and stoichiometry, and employing appropriate purification techniques, this compound and its derivatives can be synthesized efficiently. The protocols and data presented serve as a valuable resource for chemists engaged in the synthesis of hydrazone-containing molecules for pharmaceutical and materials science applications.

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. What happens when acetaldehyde is treated with phenylhydrazine? Give - askIITians [askiitians.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. orgosolver.com [orgosolver.com]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 13. Acetaldehyde, dimethylhydrazone [webbook.nist.gov]

- 14. Acetaldehyde, ethylhydrazone | C4H10N2 | CID 89342 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Acetaldehyde Hydrazone Formation in Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core principles governing the acid-catalyzed formation of acetaldehyde (B116499) hydrazone. The content herein details the reaction mechanism, kinetic considerations, and influential factors, supplemented by detailed experimental protocols and a summary of relevant quantitative data.

Core Principles of Acetaldehyde Hydrazone Formation

The formation of a hydrazone is a reversible condensation reaction between a hydrazine (B178648) and an aldehyde or ketone. In the case of acetaldehyde and hydrazine, the reaction yields this compound and water. This reaction is of significant interest in various fields, including synthetic chemistry and drug development, due to its reliability and the stable carbon-nitrogen double bond (C=N) formed in the hydrazone product.

The overall reaction is represented as:

CH₃CHO + H₂NNH₂ ⇌ CH₃CH=NNH₂ + H₂O

The reaction is subject to acid catalysis, and the rate is highly dependent on the pH of the reaction medium.

The Reaction Mechanism under Acidic Conditions

The formation of this compound in the presence of an acid catalyst is a two-step process:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of acetaldehyde. This step is acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.

-

Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group of the intermediate is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule results in the formation of the stable C=N double bond of the this compound.

At neutral pH, the breakdown of the tetrahedral intermediate is typically the rate-limiting step of the reaction.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of acid-catalyzed this compound formation.

Kinetics and pH Dependence

The rate of hydrazone formation is critically influenced by the pH of the reaction environment.

-

Strongly Acidic Conditions (pH < 4): At very low pH, the hydrazine nucleophile becomes protonated (H₃N⁺NH₂). This protonation reduces its nucleophilicity, thereby slowing down the initial nucleophilic addition step, which is often the rate-determining step under these conditions.

-

Mildly Acidic Conditions (pH 4-6): This is generally the optimal pH range for hydrazone formation.[1] There is a sufficient concentration of acid to catalyze both the protonation of the carbonyl group and the dehydration of the carbinolhydrazine intermediate, while a significant portion of the hydrazine remains unprotonated and thus nucleophilic.

-

Neutral to Basic Conditions (pH > 6): At higher pH values, the dehydration step becomes the rate-limiting step. There is an insufficient concentration of protons to effectively catalyze the removal of the hydroxyl group from the carbinolhydrazine intermediate.

Quantitative Data on Hydrazone Formation

While specific kinetic data for the reaction of acetaldehyde with unsubstituted hydrazine under varying acidic conditions is not extensively available in the reviewed literature, the following table summarizes second-order rate constants for the formation of various hydrazones at or near physiological pH (7.4). This data, primarily with phenylhydrazine, provides a comparative context for understanding the reactivity of different carbonyl compounds. It is important to note that reaction rates are generally much faster at the optimal acidic pH of 4-6.

| Carbonyl Compound | Hydrazine Derivative | Second-Order Rate Constant (k, M⁻¹s⁻¹) at pH 7.4 | Reference |

| Butyraldehyde (B50154) | Phenylhydrazine | 1.3 (± 0.1) | [2] |

| 4-Nitrobenzaldehyde | Phenylhydrazine | 0.091 (± 0.005) | [2] |

| Benzaldehyde | Phenylhydrazine | 0.020 (± 0.001) | [2] |

| 4-Methoxybenzaldehyde | Phenylhydrazine | 0.020 (± 0.001) | [2] |

| Acetone | Phenylhydrazine | 0.0011 (± 0.0001) | [2] |

| Pyridoxal | Phenylhydrazine | 0.15 (± 0.01) | [2] |

| Butyraldehyde | 2-Carboxyphenylhydrazine | 24 (± 3) | [2] |

Note: The data indicates that aliphatic aldehydes like butyraldehyde react faster than aromatic aldehydes. Electron-withdrawing groups on the aldehyde can increase reactivity, and the structure of the hydrazine also plays a significant role, with substitutions affecting nucleophilicity and potentially providing intramolecular catalysis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for hydrazone synthesis.

Materials:

-

Acetaldehyde (CH₃CHO)

-

Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O)

-

Ethanol (or other suitable solvent like methanol)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve acetaldehyde (1.0 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise while stirring.

-

Add a catalytic amount of glacial acetic acid (e.g., a few drops).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde), the product can be isolated. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to obtain the crude product.

Visualizing the Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Purification of this compound

The crude this compound can be purified by one of the following methods:

A. Recrystallization:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

B. Column Chromatography:

-

Prepare a slurry of silica (B1680970) gel in an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure hydrazone.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=N stretching vibration, confirming the formation of the hydrazone. The disappearance of the C=O stretch of the starting aldehyde will also be evident.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the this compound.

This guide provides a foundational understanding of the acid-catalyzed formation of this compound, intended to support researchers and professionals in the fields of chemistry and drug development. For specific applications, further optimization of reaction conditions may be necessary.

References

Spectroscopic Profile of Acetaldehyde Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acetaldehyde (B116499) hydrazone (C₂H₆N₂). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted spectroscopic data obtained from computational models, alongside generalized experimental protocols for the synthesis and analysis of simple hydrazones. This information is intended to serve as a valuable resource for researchers in fields such as organic synthesis, analytical chemistry, and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for acetaldehyde hydrazone. These values are computationally generated and should be considered as estimates.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~1.8-2.0 | Doublet | 3H | CH₃ |

| ~4.5-5.0 | Singlet (broad) | 2H | NH₂ |

| ~6.5-7.0 | Quartet | 1H | CH |

Solvent: Predicted in H₂O. Actual shifts will vary with solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~15-20 | CH₃ |

| ~140-145 | C=N |

Note: Predicted values can vary between different computational models.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 2950-3000 | Medium | C-H stretch (aliphatic) |

| ~1620-1650 | Medium | C=N stretch (imine) |

| ~1450 | Medium | C-H bend (asymmetric) |

| ~1375 | Medium | C-H bend (symmetric) |

| 800-1000 | Medium-Weak | N-H wag |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 58 | High | [M]⁺ (Molecular Ion) |

| 57 | Medium | [M-H]⁺ |

| 43 | High | [CH₃CNH]⁺ |

| 42 | Medium | [CH₂CNH]⁺ |

| 28 | Medium | [N₂]⁺ or [C₂H₄]⁺ |

Ionization Method: Electron Ionization (EI). Fragmentation patterns are predictive.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of simple aliphatic hydrazones. These should be adapted and optimized for the specific synthesis of this compound.

General Synthesis of Aliphatic Hydrazones

This procedure describes a common method for the synthesis of hydrazones from aldehydes and hydrazine (B178648).[2][3]

Materials:

-

Aliphatic aldehyde (e.g., acetaldehyde)

-

Hydrazine hydrate (B1144303) or anhydrous hydrazine

-

Glacial acetic acid (catalyst, optional)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve the aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the stirred solution. A slight exothermic reaction may be observed.

-

A catalytic amount of glacial acetic acid (a few drops) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 1 to 4 hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude hydrazone can be purified by distillation or recrystallization, depending on its physical state.

NMR Spectroscopy

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300-500 MHz for ¹H NMR).[4]

Sample Preparation:

-

Dissolve a small amount of the purified hydrazone (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will generally require a longer acquisition time than ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer.[5]

Sample Preparation:

-

For liquids: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

-

For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with Nujol.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample holder or pure solvent to subtract from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

Mass Spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source).[6]

Sample Preparation:

-

For GC-MS, dissolve the sample in a suitable volatile solvent.

-

For direct infusion ESI-MS, dissolve the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like this compound.

References

Acetaldehyde Hydrazone Stability at Varied pH and Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrazone linkages are pivotal in modern drug development, bioconjugation, and analytical chemistry due to their unique pH-sensitive nature. This technical guide provides an in-depth analysis of the stability of acetaldehyde (B116499) hydrazone, a representative aliphatic hydrazone, under various pH and temperature conditions. Understanding these stability profiles is critical for applications such as the design of acid-labile linkers in antibody-drug conjugates (ADCs) for targeted payload release in the acidic microenvironments of tumors or endosomes. This document details the core chemical principles governing hydrazone stability, presents quantitative data for analogous systems, outlines detailed experimental protocols for stability assessment, and provides visual diagrams of key mechanisms and workflows.

Core Principles of Hydrazone Stability

The stability of a hydrazone bond is not absolute; it is a dynamic equilibrium influenced by several factors, most notably pH, temperature, and the electronic and steric properties of its constituent aldehyde and hydrazine (B178648) precursors.

Mechanism of Hydrolysis

The cleavage of a hydrazone bond occurs via hydrolysis, a reversible process that is catalyzed by acid.[1][2] The generally accepted mechanism proceeds in two primary steps:

-

Protonation and Nucleophilic Attack: In an acidic environment, the imine nitrogen of the hydrazone is protonated. This protonation increases the electrophilicity of the imine carbon, making it susceptible to nucleophilic attack by a water molecule. This attack forms a transient tetrahedral carbinolamine intermediate.[2][3]

-

Intermediate Breakdown: The carbinolamine intermediate is unstable and subsequently breaks down, cleaving the C-N bond to release the original hydrazine and acetaldehyde.

The rate of hydrolysis is significantly accelerated in acidic environments because protonation of the hydrazone nitrogen is a key step.[1][3] Consequently, hydrazones are relatively stable at neutral or physiological pH (~7.4) but cleave more rapidly under acidic conditions (e.g., pH 4.5-5.5), a characteristic exploited in drug delivery systems.[4]

Structural Influences on Stability

The structure of the carbonyl precursor has a profound impact on the stability of the resulting hydrazone bond.

-

Aliphatic vs. Aromatic Aldehydes: Acetaldehyde is an aliphatic aldehyde. Hydrazones derived from aliphatic aldehydes are significantly less stable and more prone to hydrolysis, even at neutral pH, compared to those derived from aromatic aldehydes.[4] The increased stability of aromatic hydrazones is attributed to the resonance stabilization provided by the aromatic ring's π-electrons conjugating with the C=N double bond.[4]

-

Electronic Effects: Electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis, while electron-donating groups tend to enhance stability by making the imine carbon less electrophilic.[4]

Effect of Temperature

Temperature influences reaction kinetics, and hydrazone hydrolysis is no exception. Elevated temperatures generally increase the rate of hydrolysis.[5] For drug development applications, stability is often assessed at physiological temperature (37°C) to simulate in vivo conditions.[4][6]

Quantitative Stability Data

While specific kinetic data for the hydrolysis of simple acetaldehyde hydrazone is not extensively published, data from structurally similar aliphatic aldehyde-derived hydrazones provide a clear and relevant illustration of the stability profiles. The following tables summarize reported half-life data at 37°C.

Table 1: Half-lives of Aliphatic Aldehyde-Derived Hydrazones at 37°C [6]

| Conjugate Description | pH 7.4 (Half-life) | pH 5.5 (Half-life) |

|---|---|---|

| Aliphatic Aldehyde + Acyl Hydrazide (5-carbon chain) | 120 min | < 2 min |

| Aliphatic Aldehyde + Acyl Hydrazide (3-carbon chain) | 150 min | < 2 min |

| Aliphatic Aldehyde + Acyl Hydrazide (aromatic character) | 90 min | < 2 min |

| Aliphatic Aldehyde + Acyl Hydrazide (10-carbon chain) | 20 min | < 2 min |

Table 2: Comparative First-Order Rate Constants (k) for Hydrolysis of Isostructural Hydrazones [1] (Note: Data measured in deuterated buffers (pD), which is comparable to pH for these trends. Lower k indicates greater stability.)

| Hydrazone Type | pD 5.0 (k, 10⁻⁵ s⁻¹) | pD 7.0 (k, 10⁻⁵ s⁻¹) | pD 9.0 (k, 10⁻⁵ s⁻¹) |

|---|---|---|---|

| Methylhydrazone (Alkyl) | 11.0 | 0.96 | 0.11 |

| Acetylhydrazone (Acyl) | 10.0 | 0.48 | 0.05 |

| Semicarbazone | 4.3 | 0.26 | 0.03 |

As the data illustrates, aliphatic hydrazones exhibit significant instability under acidic conditions, with half-lives dropping from hours at physiological pH to mere minutes at pH 5.5.[6]

Experimental Protocols

Reproducible assessment of hydrazone stability is crucial. The following are detailed methodologies for the synthesis and stability analysis of this compound.

General Protocol for this compound Synthesis

This protocol describes the straightforward condensation reaction to form a hydrazone.

-

Materials:

-

Acetaldehyde

-

Hydrazine derivative (e.g., phenylhydrazine, acetylhydrazide) (1.0-1.2 equivalents)

-

Solvent (e.g., ethanol, methanol)

-

Catalyst (optional): Glacial acetic acid (a few drops)

-

-

Procedure:

-

Dissolve the acetaldehyde in the chosen solvent within a round-bottom flask.

-

Add a stoichiometric equivalent of the desired hydrazine derivative to the solution.

-

If catalysis is needed to expedite the reaction, add a few drops of glacial acetic acid.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.[7]

-

Purify the resulting hydrazone via recrystallization or column chromatography.

-

Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.[7]

-

Protocol for Stability Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the degradation of a compound over time.[4]

-

Materials:

-

Purified this compound

-

Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 5.0)

-

Incubator or water bath set to the desired temperature (e.g., 37°C)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18 reversed-phase)

-

Quenching agent or mobile phase for reaction stoppage

-

-

Procedure:

-

Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO, methanol).

-

Dilute the stock solution to a final working concentration in pre-warmed buffer solutions of the different target pH values.

-

Incubate the solutions at a constant, controlled temperature (e.g., 37°C).[4]

-

At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot of each sample.

-

Immediately stop the degradation by either injecting the sample directly into the HPLC system or by quenching the reaction (e.g., by dilution in the mobile phase).[7]

-

Analyze the samples by HPLC. Monitor the degradation by measuring the decrease in the peak area of the parent hydrazone over time.

-

Plot the percentage of remaining compound at each time point to determine the stability profile and calculate the half-life (t½) under each condition.[7]

-

Protocol for Stability Analysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy allows for real-time monitoring of the hydrolysis reaction by observing the disappearance of hydrazone signals and the appearance of product signals.[1]

-

Materials:

-

Purified this compound

-

Deuterated buffers (e.g., phosphate (B84403) buffer in D₂O) at various pD values

-

NMR tubes

-

NMR spectrometer

-

-

Procedure:

-

Dissolve a known concentration of the this compound in a deuterated buffer of the desired pD directly in an NMR tube.

-

Immediately acquire a ¹H NMR spectrum, which serves as the t=0 time point.[7]

-

Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C), which can be regulated by the spectrometer.[4]

-

Acquire subsequent spectra at regular intervals.

-

Monitor the reaction by integrating the signals corresponding to the disappearing hydrazone and the appearing acetaldehyde proton.

-

Calculate the first-order rate constant (k) for hydrolysis from the rate of disappearance of the hydrazone signal. The half-life can then be calculated using the equation: t½ = ln(2)/k.[7]

-

Mandatory Visualizations

Reaction Pathway and Experimental Diagrams

The following diagrams, generated using Graphviz, illustrate the key chemical and experimental processes.

References

- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ddmckinnon.com [ddmckinnon.com]

- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrolysis of Acetaldehyde Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of acetaldehyde (B116499) hydrazone, breaking down the reaction into its constituent products: acetaldehyde and hydrazine (B178648). This document delves into the core chemical principles, kinetics, and experimental methodologies relevant to professionals in research and drug development, where hydrazone linkages are frequently employed.

Introduction: The Significance of Hydrazone Hydrolysis

Hydrazones are a class of organic compounds characterized by the C=N-N linkage, formed from the condensation of a carbonyl compound (an aldehyde or ketone) with a hydrazine derivative.[1] This bond is of particular interest in medicinal chemistry and drug delivery, where it is often used as a pH-sensitive linker to attach drugs to carriers like polymers or antibodies.[2] The stability of the hydrazone bond is critical; it must be robust enough to remain intact in the neutral pH of the bloodstream but labile enough to cleave and release its therapeutic payload in the acidic microenvironments of tumors or endosomes.[2]

Acetaldehyde hydrazone serves as a fundamental model for understanding the behavior of hydrazones derived from aliphatic aldehydes. These are known to be generally less stable than their aromatic counterparts, making a thorough understanding of their hydrolysis mechanism and kinetics essential for designing effective drug conjugates.[2][3] This guide will explore the acid-catalyzed mechanism of this reversible reaction, factors influencing its rate, and detailed protocols for its study.

The Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of hydrazones is a reversible process that is typically catalyzed by acid.[3][4] The generally accepted mechanism proceeds in a stepwise fashion, initiated by the protonation of the imine nitrogen. This initial step increases the electrophilicity of the carbon atom in the C=N bond, making it highly susceptible to nucleophilic attack by a water molecule.[2][5] This attack forms a transient tetrahedral intermediate known as a carbinolamine.[6] The carbinolamine then undergoes further proton transfer and subsequent breakdown, leading to the release of the original hydrazine and the corresponding carbonyl compound, in this case, acetaldehyde.[5][6]

The rate-limiting step in this process is typically the nucleophilic attack by water on the protonated hydrazone.[2] Consequently, the reaction rate is highly dependent on the pH of the medium.[2][4]

Caption: The acid-catalyzed hydrolysis mechanism of this compound.

Kinetics and Factors Influencing Hydrolytic Stability

The rate of hydrazone hydrolysis is not constant but is significantly influenced by several factors, including pH, the structure of the parent carbonyl and hydrazine, and electronic effects.

-

Effect of pH: As the mechanism is acid-catalyzed, the rate of hydrolysis increases significantly in acidic environments (e.g., pH 4.5-5.5).[2] Protonation of the hydrazone's imine nitrogen facilitates the nucleophilic attack by water, accelerating the cleavage.[3][4] Consequently, hydrazones are more stable at neutral pH.[2]

-

Structural Features: Hydrazones derived from aliphatic aldehydes, such as acetaldehyde, are generally less stable and more susceptible to hydrolysis at neutral pH than those derived from aromatic aldehydes.[3] The conjugation present in aromatic systems enhances the stability of the C=N bond.[3] Ketone-derived hydrazones are typically more stable than their aldehyde-derived counterparts.[5]

-

Electronic Effects: The presence of electron-withdrawing groups near the hydrazone linkage increases the electrophilicity of the imine carbon, making it more vulnerable to nucleophilic attack and thus accelerating hydrolysis.[3] Conversely, electron-donating groups tend to enhance stability.[3]

-

Steric Hindrance: Increased steric bulk around the C=N bond can impede the approach of a water molecule, thereby slowing the rate of hydrolysis.[3]

References

An In-depth Technical Guide to the Common Reactions of Acetaldehyde Hydrazone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Acetaldehyde (B116499) hydrazone and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of functional groups and complex molecular scaffolds. Their reactivity, stemming from the nucleophilic nitrogen atoms and the reactive C-N double bond, allows for a diverse range of transformations. This technical guide provides a comprehensive overview of the core reactions of acetaldehyde hydrazone, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Formation of this compound

The synthesis of this compound is a straightforward condensation reaction between acetaldehyde and hydrazine (B178648). The reaction is typically carried out in a protic solvent, and it can be catalyzed by a small amount of acid.[1][2]

Experimental Protocol: Synthesis of Acetaldehyde Phenylhydrazone

A representative procedure for the synthesis of a substituted this compound is the preparation of acetaldehyde phenylhydrazone:

To a solution of acetaldehyde (3.0 g) in a cold (ice-bath) mixture of ethanol (B145695) (12.0 mL) and water (2.0 mL), fresh phenylhydrazine (B124118) (6.0 g) is added dropwise with stirring. For the formation of different crystalline forms, a trace amount of acid (e.g., a few drops of concentrated HCl) or base (e.g., a few drops of concentrated ammonia) can be added. The mixture is stirred in the cold for one to two hours, during which time acetaldehyde phenylhydrazone crystals will begin to form and can be collected by filtration.[3]

Reduction Reactions

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[4][5][6] In the case of this compound, this reaction provides a pathway to ethane. The reaction proceeds by heating the hydrazone with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol.[7] The driving force of the reaction is the formation of stable nitrogen gas.[4]

A significant improvement to the original procedure is the Huang-Minlon modification, which involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base, followed by distillation of water and excess hydrazine to allow the temperature to rise, leading to shorter reaction times and improved yields.[4][8]

Workflow for the Wolff-Kishner Reduction

Caption: General workflow of the Wolff-Kishner reduction of this compound.

To a stirred solution of the aldehyde (1.0 equivalent) and hydrazine monohydrate (20.0 equivalents) in diethylene glycol, potassium hydroxide (6.0 equivalents) is added at room temperature. The resulting mixture is heated to 110 °C for 1 hour, then the temperature is increased to 190-200 °C for 4-5 hours. After cooling to room temperature, the mixture is quenched by the addition of aqueous HCl and extracted with an organic solvent (e.g., Et₂O). The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by column chromatography.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| General Aldehyde | Hydrazine hydrate, KOH | Diethylene glycol | 110 then 190-200 | 1 + 4-5 | Alkane | Varies |

| β-(p-phenoxybenzoyl)propionic acid | Hydrazine hydrate, NaOH | Diethylene glycol | Reflux then 200 | Not specified | γ-(p-phenoxyphenyl)butyric acid | 95[8] |

Shapiro Reaction

The Shapiro reaction provides a method for the conversion of aldehydes and ketones to alkenes via their tosylhydrazone derivatives.[9][10][11] This reaction requires two equivalents of a strong organolithium base, such as n-butyllithium.[9][11] A key advantage of the Shapiro reaction over the related Bamford-Stevens reaction is that it proceeds through a vinyllithium (B1195746) intermediate, which can be trapped with various electrophiles to form substituted alkenes.[12] The Bamford-Stevens reaction, on the other hand, can lead to rearrangements via carbene intermediates.[12] The Shapiro reaction generally yields the less-substituted (kinetic) olefin.[9]

Mechanism of the Shapiro Reaction

Caption: The Shapiro reaction proceeds via a dianion to a vinyllithium species.

Experimental Protocol: Shapiro Reaction (General Procedure for Ketone Tosylhydrazones)

To a suspension of the tosylhydrazone in an ethereal solvent (e.g., THF, ether) at -78 °C is added two equivalents of an organolithium reagent (e.g., n-butyllithium) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The resulting solution containing the vinyllithium species is then cooled again before quenching with an appropriate electrophile (e.g., water, alkyl halide, carbonyl compound).

| Substrate | Base | Electrophile | Product | Yield (%) |

| Tricyclic Ketone Tosylhydrazone | MeLi, TMEDA | H₂O | Cyclic Alkene | Not specified[10] |

| Acetophenone Tosylhydrazone | n-BuLi | Acrolein | Allylic Alcohol | 82-97[13] |

Note: The Shapiro reaction of aldehyde tosylhydrazones can be problematic as the organolithium base may add to the C=N double bond.[14]

Cycloaddition Reactions

This compound and its derivatives can participate in various cycloaddition reactions, serving as valuable synthons for the construction of heterocyclic rings.

[3+2] Cycloaddition Reactions

This compound can undergo a [3+2] cycloaddition with azides to form functionalized tetrazoles. This reaction can proceed through an aminyl radical-polar crossover strategy under metal- and oxidant-free electrochemical conditions.[15] This method offers a green and efficient route to these important heterocyclic compounds.

Pyrazoles can be synthesized from acetaldehyde hydrazones through various methods. One approach involves the reaction with α,β-alkynic aldehydes and subsequent cyclization.[2] Another method is the copper-catalyzed oxidative coupling of aldehyde hydrazones.[16] Additionally, a three-component reaction of an aldehyde, hydrazine, and a terminal alkyne can yield 1,3,5-substituted pyrazoles.[17]

Aza-Diels-Alder Reaction

N,N-dialkylhydrazones, including acetaldehyde N,N-dimethylhydrazone, can function as dienophiles in aza-Diels-Alder reactions.[18][19][20][21] This reaction provides a route to nitrogen-containing six-membered rings. While unactivated hydrazones are generally unreactive, the use of highly reactive dienes, such as in situ generated vinylallenes, can facilitate the cycloaddition.[19][22]

Aza-Diels-Alder Reaction Pathway

Caption: General scheme of an aza-Diels-Alder reaction with a hydrazone.

C-C Bond Forming Reactions via Aza-Enolates

N,N-dialkylhydrazones of acetaldehyde can be deprotonated at the α-carbon to form aza-enolates. These intermediates are potent nucleophiles and can participate in a variety of C-C bond-forming reactions.

Alkylation

Aza-enolates derived from acetaldehyde N,N-dimethylhydrazone can be alkylated with alkyl halides. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the formation of the aza-enolate.

Conjugate Addition

These aza-enolates can also undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, providing a route to 1,5-dicarbonyl compounds or their equivalents after hydrolysis of the hydrazone.

Nickel-Catalyzed Cross-Coupling Reactions

Acetaldehyde hydrazones can be used as organometallic reagent surrogates in nickel-catalyzed cross-coupling reactions. This allows for the formation of C-C bonds between the carbon of the hydrazone and an aryl halide, for example. This reaction merges the principles of the Wolff-Kishner reduction and classical cross-coupling reactions.

Conclusion

This compound is a versatile and reactive intermediate in organic synthesis. Its ability to undergo a wide range of transformations, including reductions, formations of alkenes, cycloadditions, and C-C bond-forming reactions, makes it a valuable tool for the construction of diverse molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound and its derivatives in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgosolver.com [orgosolver.com]

- 5. Wolff-Kishner Reduction [organic-chemistry.org]

- 6. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]

- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent [organic-chemistry.org]

- 11. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Electrochemical synthesis of tetrazoles via metal- and oxidant-free [3 + 2] cycloaddition of azides with hydrazones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 18. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scilit.com [scilit.com]

- 22. dspace.mit.edu [dspace.mit.edu]

Acetaldehyde Hydrazone Derivatives: A Technical Guide to Nomenclature, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetaldehyde (B116499) hydrazone derivatives, a class of organic compounds with significant interest in medicinal chemistry. This document details their nomenclature according to IUPAC guidelines, common synthetic methodologies, and a summary of their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

Nomenclature of Acetaldehyde Hydrazone Derivatives

The systematic naming of this compound derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Hydrazones are formally derived from aldehydes or ketones by replacing the oxygen atom with a =N-NH₂ group.[1][2]

The primary methods for naming these compounds are:

-

Functional Class Nomenclature: The most straightforward method involves naming the parent aldehyde, followed by the word "hydrazone". For the simplest member, the IUPAC name is This compound . For substituted derivatives, the substituents on the hydrazine (B178648) nitrogen are indicated as prefixes. For example, a methyl group on the terminal nitrogen results in acetaldehyde N-methylhydrazone .

-

Substitutive Nomenclature: In this approach, the hydrazono group (=N-NH₂) is treated as a substituent on the parent alkane. For this compound, the parent alkane is ethane, leading to the name ethylidenehydrazine . This can exist as (E) and (Z) isomers.[3]

-

Complex Derivatives: For more complex molecules where other functional groups have higher priority for naming, the prefix "hydrazono-" is used.[1]

Examples of IUPAC Nomenclature for this compound Derivatives:

| Structure | IUPAC Name (Functional Class) | IUPAC Name (Substitutive) |

| CH₃CH=NNH₂ | This compound | (E/Z)-Ethylidenehydrazine |

| CH₃CH=NNHCH₃ | Acetaldehyde N-methylhydrazone | 1-Ethylidene-2-methylhydrazine |

| CH₃CH=NN(CH₃)₂ | Acetaldehyde N,N-dimethylhydrazone | 1-Ethylidene-2,2-dimethylhydrazine |

| C₆H₅NHN=CHCH₃ | Acetaldehyde phenylhydrazone | 1-Ethylidene-2-phenylhydrazine |

Synthesis of this compound Derivatives

The most common and direct method for the synthesis of hydrazones is the condensation reaction between a hydrazine derivative and an aldehyde or ketone.[4][5] In the case of this compound derivatives, acetaldehyde is reacted with a substituted or unsubstituted hydrazine.

General Synthetic Workflow

The synthesis typically involves the reaction of a hydrazine compound with acetaldehyde in a suitable solvent, often with acid catalysis.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Acetaldehyde Hydrazones

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

Materials:

-

Substituted hydrazine (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Ethanol or Methanol (B129727)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve the substituted hydrazine (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

-

To this solution, add acetaldehyde (1.1 equivalents) dropwise while stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold solvent (e.g., ethanol), and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system.[5]

Characterization Methods

The synthesized this compound derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the C=N (imine) and N-H bonds.[6]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.[5]

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated values for the proposed structure.[6]

-

Melting Point Determination: The melting point of a crystalline solid is a physical property that can be used to assess its purity.

Biological Activities and Therapeutic Potential

This compound derivatives have been shown to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of hydrazone derivatives. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Potential Mechanisms of Antimicrobial Action:

Caption: Potential antimicrobial mechanisms of action for hydrazone derivatives.

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| Isonicotinic Hydrazones | Staphylococcus aureus | MIC | 6.25 µg/mL | [4] |

| Isonicotinic Hydrazones | Escherichia coli | MIC | 12.5 µg/mL | [4] |

| Cholesterol-based Hydrazones | Candida albicans | MIC | 1.5 µg/mL | [4] |

| 4-Quinolylhydrazones | Mycobacterium tuberculosis H37Rv | MIC | 0.78-6.25 µg/mL | [4] |

| Tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate | Trichosporon asahii | MIC | 8-16 µg/mL | [7] |

| 4-pyridin-2-ylbenzaldehyde derived hydrazone | Candida parapsilosis | MIC | 16-32 µg/mL | [7] |

MIC: Minimum Inhibitory Concentration

Anticonvulsant Activity

Hydrazone derivatives have emerged as a promising class of compounds for the development of new antiepileptic drugs. Their activity is often evaluated in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.[8]

Table 2: Anticonvulsant Activity of Selected Hydrazone Derivatives

| Compound Class | Test Model | Activity Metric | Value | Reference |

| N'-(4-chlorobenzylidene) nicotinohydrazide | MES test | ED₅₀ | 16.1 mg/kg | [8] |

| Acetylhydrazones | MES test | Protection against convulsions | Good | [4] |

ED₅₀: Median Effective Dose

Anticancer Activity

The anticancer potential of hydrazone derivatives has been extensively investigated. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action for some anticancer hydrazones involves the chelation of iron, leading to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[4]

Table 3: Anticancer Activity of Selected Hydrazone Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Isonicotinoyl hydrazones | Various tumor cells | Inhibition of ribonucleotide reductase | - | [4] |

| Hydrazide-hydrazone derivative 3h | PC-3 (prostate cancer) | IC₅₀ | 1.32 µM | Not found in provided snippets |

| Hydrazide-hydrazone derivative 3h | MCF-7 (breast cancer) | IC₅₀ | 2.99 µM | Not found in provided snippets |

| Hydrazide-hydrazone derivative 3h | HT-29 (colon cancer) | IC₅₀ | 1.71 µM | Not found in provided snippets |

IC₅₀: Half-maximal Inhibitory Concentration

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for the development of new therapeutic agents. Further research into their mechanisms of action and structure-activity relationships will be crucial for designing more potent and selective drug candidates. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules.

References

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acetaldehyde (E)-hydrazone | C2H6N2 | CID 11332413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents [mdpi.com]

- 8. impactfactor.org [impactfactor.org]

Acetaldehyde Hydrazone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). A dedicated and comprehensive SDS for acetaldehyde (B116499) hydrazone could not be located. The information herein is compiled from available data on acetaldehyde, hydrazine (B178648), and general principles of handling volatile hydrazones. It is imperative that all handling of this substance be conducted in a controlled laboratory setting by trained professionals, adhering to all institutional and regulatory safety protocols.

Introduction

Acetaldehyde hydrazone (C₂H₆N₂) is a reactive chemical intermediate formed from the condensation of acetaldehyde and hydrazine.[1] Due to its volatile nature and the hazardous properties of its precursors, stringent safety and handling precautions are paramount. This guide provides an in-depth overview of the known safety data, handling procedures, and experimental considerations for this compound.

Hazard Identification and Classification

Inferred Hazards:

-

Flammability: Acetaldehyde is an extremely flammable liquid and vapor.[2][3] Vapors may form explosive mixtures with air. It is anticipated that this compound will also be highly flammable.

-

Toxicity: Hydrazine is toxic and a suspected carcinogen.[4] Acetaldehyde is a carcinogen and may cause genetic defects.[2][3] Therefore, this compound should be handled as a potentially toxic and carcinogenic substance.

-

Irritation: Acetaldehyde is a severe eye irritant and may cause respiratory irritation.[2][3] Hydrazones can be irritating to the skin, eyes, and respiratory system.

-

Reactivity: Hydrazones are known to be reactive compounds. Acetaldehyde can form explosive peroxides upon exposure to air.

GHS Pictograms (Inferred):

Due to the combined hazards of its precursors, the following GHS pictograms should be considered:

| Pictogram | Hazard Class |

| Flame | Flammable |

| Health Hazard | Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity |

| Exclamation Mark | Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |

| Corrosion | Skin Corrosion/Burns, Eye Damage |

NFPA 704 Diamond (Inferred):

A specific NFPA 704 rating for this compound is not available. Based on the properties of acetaldehyde and hydrazine, a tentative rating would be:

-

Health (Blue): 3 (Serious)

-

Flammability (Red): 4 (Severe)

-

Instability/Reactivity (Yellow): 2 (Moderate)

-

Special Hazards (White): COR (Corrosive)

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂ | [5] |

| Molecular Weight | 58.08 g/mol | [5] |

| Appearance | Not available (likely a volatile liquid or low-melting solid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Safety and Handling Precautions

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Use explosion-proof electrical and ventilating equipment.[2]

-

Ensure easy access to a safety shower and eyewash station.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended. Inspect gloves for any signs of degradation before and during use.

-

Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a full-face respirator with appropriate cartridges should be used.

Handling Procedures:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides.[2]

-

Avoid contact with heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.[2]

-

Take precautionary measures against static discharge.[2]

-

Keep containers tightly closed when not in use.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

-

Store away from incompatible materials such as oxidizing agents, acids, and metals.

-

Store in a designated flammable liquids cabinet.

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate the area immediately.

-

Eliminate all ignition sources.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Synthesis of this compound

Materials:

-

Acetaldehyde (freshly distilled)

-

Anhydrous hydrazine

-

Anhydrous ethanol (B145695)

-

Glacial acetic acid (catalyst)

-

Inert atmosphere (nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)

-

Set up a reaction apparatus under an inert atmosphere.

-

In a round-bottom flask, dissolve freshly distilled acetaldehyde in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous hydrazine in anhydrous ethanol to the cooled acetaldehyde solution via an addition funnel with stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable analytical method (e.g., TLC, GC-MS).

-

Upon completion, the this compound can be isolated. Due to its likely volatility, in situ use is often preferred.

Purification: [8]

-

Distillation: If the product is a liquid, it may be purified by fractional distillation under reduced pressure and an inert atmosphere.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexane) can be performed.

Characterization: [9]

-

NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized this compound.

-

Mass Spectrometry: GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: IR spectroscopy can identify the characteristic C=N stretch of the hydrazone.

Biological Activity and Signaling Pathways

Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[10] The specific biological effects of this compound are not well-documented in humans. However, studies in yeast have identified a metabolic pathway for acetaldehyde hydrazones.

Metabolism of this compound in Yeast:

Research has shown that in the yeast Candida palmioleophila, acetaldehyde hydrazones can be metabolized by a NAD(P)+-dependent hydrazone dehydrogenase (Hdh). This enzyme catalyzes the oxidative hydrolysis of the C=N double bond to produce the corresponding hydrazide and acetate.[2]

References

- 1. shutterstock.com [shutterstock.com]

- 2. fishersci.com [fishersci.com]

- 3. agilent.com [agilent.com]

- 4. quora.com [quora.com]

- 5. acetaldehyde (E)-hydrazone | C2H6N2 | CID 11332413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. orgosolver.com [orgosolver.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Acetaldehyde Hydrazone Derivatives for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of acetaldehyde (B116499) hydrazone derivatives, a class of compounds with significant potential in pharmaceutical development. Hydrazones, characterized by the R1R2C=NNH-R3 functional group, are known to exhibit a wide range of biological activities, including anticancer and anticonvulsant effects. This document outlines detailed synthetic protocols, summarizes key quantitative data from existing literature, and visualizes relevant biological pathways to guide researchers in this field.

Introduction

Acetaldehyde hydrazones are synthesized through the condensation reaction of acetaldehyde with a substituted hydrazine. The resulting derivatives are versatile scaffolds in medicinal chemistry due to their synthetic accessibility and diverse pharmacological properties. The presence of the azometine group (-C=N-) is crucial for their biological activity, which is often attributed to their ability to interact with various enzymes and receptors. This document focuses on two key therapeutic areas: oncology and neurology, where acetaldehyde hydrazone derivatives have shown promising results.

Data Presentation: In Vitro Cytotoxicity of Hydrazone Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various hydrazone derivatives against common cancer cell lines. While specific data for this compound derivatives is limited in publicly available literature, the data for structurally related hydrazones provide a valuable reference for the expected range of cytotoxic potential.

Table 1: IC50 Values (µM) of Selected Hydrazone Compounds Against Various Cancer Cell Lines

| Compound/Derivative Series | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | PC-3 (Prostate) | Reference |

| Series 1 | ||||||

| Compound 7d | 7.52 ± 0.32 | - | - | - | 10.19 ± 0.52 | [1] |

| Compound 7e | 15.33 ± 0.55 | - | - | - | 25.41 ± 0.82 | [1] |

| Series 2 | ||||||

| Compound 1e | - | 13.39 | - | - | 9.38 | [2] |

| Compound 1d | - | 49.79 | - | - | 31.49 | [2] |

| Series 3 | ||||||

| Compound 3h | 2.99 | - | 1.71 | - | 1.32 | [3][4] |

| Series 4 | ||||||

| Compound 15 | 27.70 | 29.59 | - | - | - | |

| Pyrazolopyridothiazine Core | ||||||

| Hydrazone GH11 | - | - | ~0.5 | - | - | [5] |

Note: "-" indicates data not available in the cited source. The presented data is for hydrazone derivatives of various aldehydes and is intended to serve as a reference.

Table 2: Anticonvulsant Activity of Selected Hydrazone Derivatives

| Compound | Test Model | Activity | Reference |

| 2-acetyl thiophene (B33073) derivative (THb) | Maximal Electroshock (MES) | ED50: 11.8 mg/kg | [6] |

| 2-acetyl thiophene derivative (THc) | 6Hz-Psychomotor seizure | Active | [6] |

| 6-chloroisatin-3-(4-bromophenyl)-semicarbazone | MES & scPTZ | More active than phenytoin (B1677684) and valproic acid | [6] |

| Benzoxazolone derivative 45 | MES | ED50: 7.6 mg/kg | [6] |

Note: The data presented is for hydrazone derivatives of various ketones and aldehydes and is intended to serve as a reference for potential anticonvulsant activity.

Experimental Protocols

The following protocols describe general methods for the synthesis and biological evaluation of hydrazone derivatives. These can be adapted for the specific synthesis of acetaldehyde hydrazones.

Protocol 1: General Synthesis of Acetaldehyde Hydrazones

This protocol describes a standard condensation reaction for the synthesis of acetaldehyde hydrazones from substituted hydrazides.

Materials:

-

Acetaldehyde

-

Substituted hydrazide (e.g., isonicotinic hydrazide, benzoyl hydrazide)

-

Ethanol (B145695) or Methanol (solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the substituted hydrazide (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

-

Slowly add acetaldehyde (1.1 equivalents) to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure this compound derivative.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay